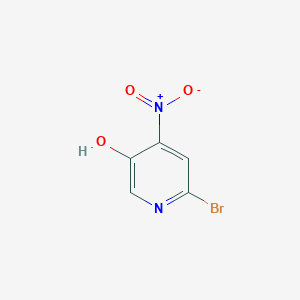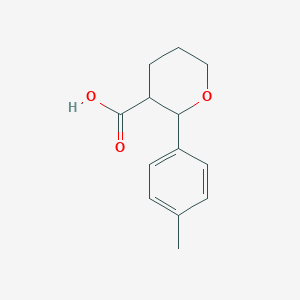
6-Bromo-4-nitropyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3BrN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both bromine and nitro groups on the pyridine ring makes this compound highly reactive and useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitropyridin-3-ol typically involves the nitration of 6-bromo-3-hydroxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-nitropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution: 6-Amino-4-nitropyridin-3-ol, 6-Thio-4-nitropyridin-3-ol.
Reduction: 6-Bromo-4-aminopyridin-3-ol.
Oxidation: 6-Bromo-4-nitropyridin-3-one.
Aplicaciones Científicas De Investigación
6-Bromo-4-nitropyridin-3-ol is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-nitropyridin-3-ol involves its interaction with specific molecular targets. The nitro group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. This property is exploited in various chemical reactions to achieve selective transformations. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-nitropyridin-3-ol
- 4-Bromo-3-nitropyridin-2-ol
- 5-Bromo-3-nitropyridin-2-ol
Uniqueness
6-Bromo-4-nitropyridin-3-ol is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific applications in chemical synthesis and research .
Propiedades
Fórmula molecular |
C5H3BrN2O3 |
|---|---|
Peso molecular |
218.99 g/mol |
Nombre IUPAC |
6-bromo-4-nitropyridin-3-ol |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-1-3(8(10)11)4(9)2-7-5/h1-2,9H |
Clave InChI |
OFKNGMSQFCIIBM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Br)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153549.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide](/img/structure/B13153551.png)

![5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5'-methyl-[2,2'-bithiazole]-4-carboxamide](/img/structure/B13153561.png)






